3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C12H14BNO2 and a molecular mass of 215.06 g/mol . This compound features a benzonitrile group attached to a dioxaborinane ring, which is a boron-containing heterocycle. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of benzonitrile with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the boronic ester with the benzonitrile . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research into boron-containing compounds has shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism by which 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile exerts its effects involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating reactions that form new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it can act as a catalyst or intermediate in various chemical transformations .
Comparison with Similar Compounds
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with other boron-containing compounds, such as:
Phenylboronic acid neopentylglycol ester: Similar in structure but with different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with distinct properties.
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: A positional isomer with similar chemical properties but different reactivity due to the position of the nitrile group.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUBKQTFNAFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584636 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-45-9 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Cyanophenyl)boronic acid, neopentyl glycol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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